molecular formula C20H14ClNO4 B4059661 diphenylmethyl 2-chloro-4-nitrobenzoate

diphenylmethyl 2-chloro-4-nitrobenzoate

Cat. No.: B4059661
M. Wt: 367.8 g/mol
InChI Key: ZPJPGYOSHJNSBA-UHFFFAOYSA-N
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Description

Diphenylmethyl 2-chloro-4-nitrobenzoate is an ester derivative of 2-chloro-4-nitrobenzoic acid, featuring a diphenylmethyl group as the esterifying alcohol. This compound belongs to a class of nitrobenzoate esters, which are characterized by their nitro (-NO₂) and chloro (-Cl) substituents on the aromatic ring. Such structural motifs are often associated with biological activity, particularly in medicinal chemistry and materials science. The diphenylmethyl moiety is notable for its hydrophobic and steric properties, which can enhance binding affinity to biological targets or influence crystallographic packing in solid-state applications .

Properties

IUPAC Name

benzhydryl 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO4/c21-18-13-16(22(24)25)11-12-17(18)20(23)26-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJPGYOSHJNSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Ethanolammonium 2-Chloro-4-Nitrobenzoate

  • Structure: Ethanolamine (EA) as the cation instead of diphenylmethyl.
  • Properties : EA-based salts are water-soluble and biocompatible, making them suitable for pharmaceutical formulations. EA’s role in autophagy regulation and membrane lipid synthesis further distinguishes its biological relevance .
  • Applications : Used in therapeutic agents for age-associated diseases, contrasting with diphenylmethyl derivatives, which may prioritize target binding over solubility .

(4-Chlorophenyl) 4-Nitrobenzoate

  • Structure : Substitutes diphenylmethyl with a 4-chlorophenyl group.
  • This compound is listed in chemical databases (e.g., DTXSID20324533) with applications in materials science .
  • Synthesis: Similar esterification methods but with different phenol reactants .

2-(Diethylamino)ethyl 2-Chloro-4-Nitrobenzoate

  • Properties : Enhanced solubility in polar solvents due to the tertiary amine group. Molecular weight (300.74 g/mol) is lower than diphenylmethyl derivatives, which may affect pharmacokinetics .

Impact of the Diphenylmethyl Moiety

Evidence from binding studies highlights the critical role of the diphenylmethyl group. Compounds lacking this group (e.g., 7c, 7d, 8c, 8d) showed negligible binding affinity, while those retaining it (e.g., 7a, 7b, 8a, 8b) exhibited moderate to strong interactions with biological targets . For example:

  • Diguandino Derivatives (8a, 8b): Achieved binding affinities comparable to anthranilamides, suggesting synergistic effects between diphenylmethyl and guanidine groups .
  • Diphenylmethyl vs. Morpholinium: Morpholinium 2-chloro-4-nitrobenzoate (studied for nonlinear optical properties) lacks the aromatic bulk of diphenylmethyl, resulting in distinct crystallographic packing and reduced hydrophobicity .

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Notable Applications Reference
This compound ~347.75 Diphenylmethyl, Cl, NO₂ Low (hydrophobic) Pharmacological binding studies
Ethanolammonium 2-chloro-4-nitrobenzoate ~258.68 Ethanolamine, Cl, NO₂ High (polar) Therapeutics, membrane studies
(4-Chlorophenyl) 4-nitrobenzoate ~277.66 4-Chlorophenyl, NO₂ Moderate Materials science
2-(Diethylamino)ethyl derivative ~300.74 Diethylaminoethyl, Cl, NO₂ High (polar amine) Drug delivery systems

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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